molecular formula C7H7BrN2O2 B14049951 2-Bromo-3-methyl-4-nitroaniline

2-Bromo-3-methyl-4-nitroaniline

Katalognummer: B14049951
Molekulargewicht: 231.05 g/mol
InChI-Schlüssel: AMZHDCFGOCLCAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups. This compound is typically a yellow to orange solid and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-4-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Bromo-3-methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Bromo-3-carboxy-4-nitroaniline.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methyl-4-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophilic substitution. The bromine atom can participate in various substitution reactions, while the methyl group can undergo oxidation. These reactions can lead to the formation of various products with different biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-3-methyl-4-nitroaniline is unique due to the presence of the bromine, methyl, and nitro groups in specific positions on the benzene ring. This unique arrangement allows it to undergo specific chemical reactions and exhibit distinct biological activities compared to its similar compounds .

Eigenschaften

Molekularformel

C7H7BrN2O2

Molekulargewicht

231.05 g/mol

IUPAC-Name

2-bromo-3-methyl-4-nitroaniline

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,9H2,1H3

InChI-Schlüssel

AMZHDCFGOCLCAO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1Br)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.